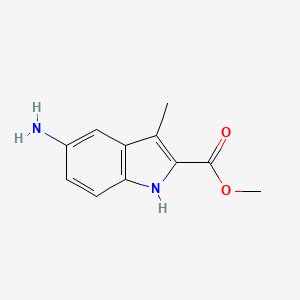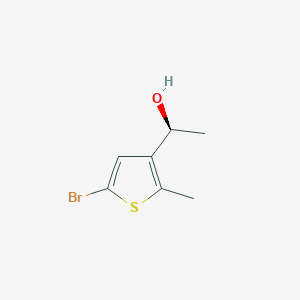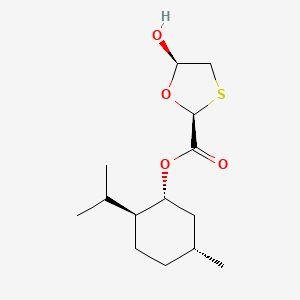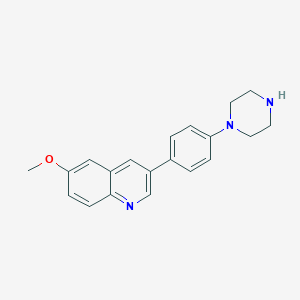
methyl 5-amino-3-methyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-methyl-1H-indole-2-carboxylate typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with various reagents. For instance, reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides can lead to the formation of 5H-pyrimido[5,4-b]indole derivatives . Another method involves the reductive amination of ester derivatives of methoxy-indole .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and palladium-catalyzed intramolecular oxidative coupling have been employed to produce functionalized indole derivatives efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form quinazolinediones and other related compounds.
Reduction: Reductive amination is a common method used to modify indole derivatives.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include aryl isocyanates, aryl isothiocyanates, cyanamides, and methanesulfonic acid. Reaction conditions often involve reflux in methanol or other suitable solvents .
Major Products Formed
The major products formed from these reactions include 5H-pyrimido[5,4-b]indole derivatives, quinazolinediones, and other functionalized indole compounds .
Applications De Recherche Scientifique
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl 5-amino-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, the carboxyl group in the indole structure can chelate with metal ions in the active site of enzymes, inhibiting their activity . Additionally, the aromatic moiety of the indole can interact with viral DNA, enhancing its antiviral properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-1H-indole-2-carboxylate: A structural analog that reacts with isocyanates to form quinazolinediones.
Methyl 5-chloro-1H-indole-2-carboxylate: Another indole derivative with similar chemical properties.
Uniqueness
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 5-amino-3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,12H2,1-2H3 |
Clé InChI |
CZBZZWJGDROKBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C=C(C=C2)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)










![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
